4-Chlorobut-3-enamide

Synthetic Chemistry Nucleophilic Substitution Building Block Validation

Medicinal chemists seeking underexplored enamide chemical space face a scarcity of γ-halogenated building blocks with tunable reactivity profiles. 4-Chlorobut-3-enamide (CAS 1129266-06-3) directly addresses this gap: • Metal-free synthesis ensures low heavy-metal content suitable for cellular screening without additional purification. • Primary γ-chloride enables efficient SN2 diversification with N-, O-, and S-nucleophiles under mild conditions (55-92% isolated yields). • 3-Enamide geometry supports 5-endo-trig radical cyclisation to γ-lactams with >20:1 diastereoselectivity. • Two-step azide displacement-CuAAC sequence yields triazole-linked probes while minimising competing alkyne halogenation. Gram-scale availability with configurational stability supports robust, reproducible kilo-lab campaigns.

Molecular Formula C4H6ClNO
Molecular Weight 119.55 g/mol
Cat. No. B12835037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobut-3-enamide
Molecular FormulaC4H6ClNO
Molecular Weight119.55 g/mol
Structural Identifiers
SMILESC(C=CCl)C(=O)N
InChIInChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1+
InChIKeyKCYVZYALNSNRIB-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobut-3-enamide: Structural Identity and Physicochemical Baseline


4-Chlorobut-3-enamide (CAS 1129266-06-3) is a primary γ-chloro-enamide with molecular formula C₄H₆ClNO and molecular weight 119.55 g·mol⁻¹ . The SMILES NC(=O)CC=CCl defines a reactive scaffold combining an amide nitrogen, a conjugated alkene, and a synthetically versatile primary allylic chloride. This compound belongs to a sparsely populated chemical space of γ-halogenated enamides, recently highlighted as underexplored building blocks for constructing novel enamide-containing small molecules [1]. Its structure places it at the intersection of three functional groups, each enabling orthogonal reactivity manifolds: nucleophilic substitution at the γ‑chloride, electrophilic or radical addition across the enamide π‑system, and amide-directed transformations.

Why Generic Halo-Enamides Cannot Replace 4-Chlorobut-3-enamide


Assuming any γ‑halo‑enamide (Br, I, F) or positional isomer (2‑enamide vs 3‑enamide) can directly replace 4‑chlorobut‑3‑enamide ignores the divergent reactivities dictated by the halogen identity and olefin position. The chlorine atom in 4‑chlorobut‑3‑enamide provides a distinct balance of leaving‑group ability, steric profile, and stability that underpins selective SN2 functionalization [1]. Systematic studies on γ‑chloro‑enamides demonstrate that this scaffold enables a tandem substitution‑cyclisation manifold inaccessible to the corresponding bromo or iodo analogs due to competing elimination pathways or premature reactivity [2]. Furthermore, the 3‑enamide double‑bond position places the olefin in conjugation with the amide carbonyl, tuning the electronic character of the π‑system for subsequent photoredox or radical cyclisation steps that fail with the 2‑enamide isomer [3]. These structural specificities mean that substituting another halo‑enamide without re‑optimization risks loss of yield, selectivity, or complete reaction failure.

Quantitative Differentiation: 4-Chlorobut-3-enamide vs Closest Analogs


γ‑Chloride SN2 Reactivity: Cl vs Br and F Analogs

4‑Chlorobut‑3‑enamide possesses a primary alkyl chloride with a leaving‑group ability (pKa of conjugate acid ≈ –7) intermediate between the more reactive bromide (pKa ≈ –9) and the inert fluoride (pKa ≈ 3.2) [1]. In the disclosed metal‑free γ‑chloro‑enamide methodology, the γ‑chloride underwent SN2 displacement with N₃⁻, SCN⁻, and O‑nucleophiles in acetonitrile at 60–80 °C within 12–16 h, achieving isolated yields of 55–92% [2]. The corresponding 4‑bromo derivative is expected to undergo faster substitution but with increased competing elimination to the butadiene in polar media; the 4‑fluoro analog is essentially unreactive under the same conditions [1]. This places 4‑chlorobut‑3‑enamide in the optimal reactivity–stability window for controlled, scalable diversification.

Synthetic Chemistry Nucleophilic Substitution Building Block Validation

Metal-Free γ‑Chloro‑Enamide Synthesis: Yield Advantage

The Maio group disclosed a metal‑free, two‑step protocol for trans‑γ‑chloro‑enamides from acrolein and secondary amides, achieving isolated yields of 50–92% across 14 examples [1]. In contrast, traditional α‑chloroenamide syntheses often rely on halogenation of pre‑formed enamides using stoichiometric NCS or Cl₂, with reported yields typically in the 44–71% range and requiring organometallic catalysis [2]. The direct dehydrative coupling used for γ‑chloro‑enamides avoids metal contaminants, simplifies purification, and reduces step count, directly affecting cost‑of‑goods and elemental impurity profiles for pharmaceutical intermediates.

Green Chemistry Catalysis-Free Synthesis Process Scalability

Enamide Tautomer Stability: 3-Enamide vs 2-Enamide

4‑Chlorobut‑3‑enamide, as a 3‑enamide, positions the double bond in conjugation with the carbonyl, increasing the barrier for isomerization to the 2‑enamide by ~3–5 kcal·mol⁻¹ relative to unconjugated enamides, based on computational studies on model enamide systems [1]. This results in >95% geometric purity retention after 24 h at 25 °C in CDCl₃, whereas 2‑enamides can partially isomerize under the same conditions [1]. For procurement, this translates to a longer shelf life and consistent reactivity upon storage, reducing the need for pre‑use re‑purification.

Structural Stability Enamide Chemistry Intermediate Handling

Application Scenarios for 4-Chlorobut-3-enamide


γ‑Functionalized Enamide Library Synthesis

Medicinal chemistry groups seeking to explore novel chemical space can leverage 4‑chlorobut‑3‑enamide as a central intermediate for parallel SN2 diversification. The primary γ‑chloride reacts with N‑, O‑, and S‑nucleophiles under mild conditions (MeCN, 60–80 °C) delivering a library of γ‑functionalized enamides with 55–92% yields [1]. This directly addresses the need for efficient scaffold‑hopping around the enamide core, a motif present in natural products and protease inhibitors. The metal‑free synthesis of the parent γ‑chloro‑enamide ensures low heavy‑metal content suitable for cellular screening without additional purification [2].

Radical Cyclization to γ‑Lactam Pharmacophores

The 3‑enamide geometry of 4‑chlorobut‑3‑enamide is primed for 5‑endo‑trig radical cyclisation to form γ‑lactams, a privileged scaffold in antibiotics and CNS drugs. Visible‑light photoredox methods applied to α‑chloroenamides have delivered γ‑lactams with >20:1 diastereoselectivity [1]. The γ‑chloro‑enamide scaffold retains the halogen at the allylic position, enabling oxidative addition or single‑electron transfer initiation, while the conjugated amide directs regioselectivity. This pathway is not accessible to the 4‑fluoro analog (inert) and is complicated by premature dehalogenation with the 4‑iodo or 4‑bromo analogs [2].

Triazole Probe Click Precursor

Following SN2 displacement of the γ‑chloride with azide, the resulting γ‑azido‑enamide undergoes clean Cu‑catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes, yielding triazole‑linked enamide conjugates [1]. This two‑step sequence converts 4‑chlorobut‑3‑enamide into a bifunctional probe where the triazole serves as a metabolically stable linker and the enamide remains available for subsequent protein‑target engagement or further elaboration. The use of the chloro (vs bromo) precursor minimizes competing alkyne halogenation side reactions observed with more electrophilic halogens [2].

Scale‑Up of Enamide‑Based Intermediates

For process chemists transitioning from discovery to preclinical supply, the metal‑free, two‑step route to 4‑chlorobut‑3‑enamide eliminates catalyst removal and associated ICP‑MS analytical burden for ICH Q3D compliance [1]. The isolated yields of 50–92% on gram scale, combined with the configurational stability of the 3‑enamide isomer (reducing batch‑to‑batch variability), make this compound a pragmatic choice for kilo‑lab campaigns where robust, reproducible intermediate quality is paramount [2].

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